Benzamide, N-methyl-N-(3-nitrophenyl)-

Description

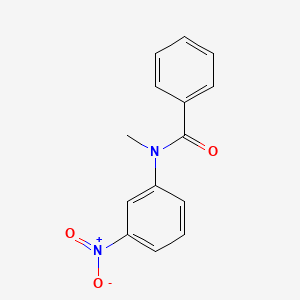

Benzamide, N-methyl-N-(3-nitrophenyl)- (CAS 101-24-6), is a substituted benzamide derivative characterized by a methyl group and a 3-nitrophenyl group attached to the nitrogen atom of the amide functional group. Its molecular formula is C₁₄H₁₁N₃O₃, with a molecular weight of 269.26 g/mol .

Properties

CAS No. |

51774-37-9 |

|---|---|

Molecular Formula |

C14H12N2O3 |

Molecular Weight |

256.26 g/mol |

IUPAC Name |

N-methyl-N-(3-nitrophenyl)benzamide |

InChI |

InChI=1S/C14H12N2O3/c1-15(14(17)11-6-3-2-4-7-11)12-8-5-9-13(10-12)16(18)19/h2-10H,1H3 |

InChI Key |

KSPNHTHXZNNMOQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-methyl-N-(3-nitrophenyl)- typically involves the acylation of 3-nitroaniline with N-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of Benzamide, N-methyl-N-(3-nitrophenyl)- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-methyl-N-(3-nitrophenyl)- undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: N-methyl-N-(3-aminophenyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: N-methyl-N-(3-nitrobenzoyl)benzamide.

Scientific Research Applications

Benzamide, N-methyl-N-(3-nitrophenyl)- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzamide, N-methyl-N-(3-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition of their activity . The methyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Electronic Effects

Steric and Hydrophobic Properties

- Ethyl and Methylphenyl Groups : Derivatives with ethyl () or methylphenyl () substituents exhibit increased hydrophobicity, favoring applications in lipid-rich environments or as intermediates in pesticidal compounds (e.g., flutolanil analogs in ) .

- Trifluoromethyl Derivatives : The –CF₃ group in and improves metabolic stability and resistance to enzymatic degradation, a desirable trait in agrochemicals or pharmaceuticals .

Q & A

Basic Research Question

- Risk Assessment : Conduct a pre-experiment review of hazards (e.g., nitration exothermicity) using guidelines like Prudent Practices in the Laboratory .

- PPE : Use P95 respirators for particulate protection and OV/AG-P99 cartridges for vapor exposure. Full-body chemical-resistant suits are recommended .

How can computational modeling optimize reaction conditions for nitrobenzamide synthesis?

Advanced Research Question

Quantum mechanical calculations (e.g., DFT) predict regioselectivity in nitration. For example, meta-substitution in N-methyl-N-(3-nitrophenyl)benzamide is favored due to electron-withdrawing effects of the nitro group. Solvent effects (e.g., methanol polarity) are modeled using COSMO-RS to enhance yield .

What spectroscopic techniques distinguish N-methyl-N-(3-nitrophenyl)benzamide from its isomers?

Basic Research Question

- NMR : Aromatic proton splitting patterns differentiate para/meta substitution. For example, meta-nitro groups show distinct coupling (J = 2–3 Hz) in ¹H-NMR .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 256.26 for [M+H]⁺) and fragmentation pathways confirm structure .

How do researchers analyze biological activity of nitrobenzamides in medicinal chemistry?

Advanced Research Question

- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization.

- SAR Studies : Modify substituents (e.g., bromo, fluoro) to enhance potency, as seen in imidazo[1,2-a]pyridine derivatives .

What challenges arise in purity analysis of nitrobenzamides?

Advanced Research Question

Discrepancies between elemental analysis and HPLC purity often stem byproducts (e.g., di-nitrated isomers). Recrystallization in methanol or ethyl acetate improves purity (>98%), validated by GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.